4-Acetyl-3,5-difluorobenzonitrile
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Overview
Description
4-Acetyl-3,5-difluorobenzonitrile is an organic compound with the molecular formula C9H5F2NO and a molecular weight of 181.14 g/mol . This compound is characterized by the presence of an acetyl group and two fluorine atoms attached to a benzonitrile core. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Acetyl-3,5-difluorobenzonitrile can be achieved through several methods. One common approach involves the reaction of 3,5-difluorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst . The reaction typically occurs at low temperatures to ensure high yield and purity. Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
4-Acetyl-3,5-difluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include amines, carboxylic acids, and substituted aromatic compounds.
Scientific Research Applications
4-Acetyl-3,5-difluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is employed in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the synthesis of potential drug candidates with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-3,5-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
4-Acetyl-3,5-difluorobenzonitrile can be compared with other similar compounds such as:
3,4-Difluorobenzonitrile: Lacks the acetyl group, resulting in different reactivity and applications.
4-Acetylbenzonitrile: Lacks the fluorine atoms, leading to variations in chemical stability and biological activity.
3,5-Difluorobenzonitrile: Lacks the acetyl group, affecting its use in synthetic and industrial applications.
The uniqueness of this compound lies in its combination of acetyl and fluorine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5F2NO |
---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
4-acetyl-3,5-difluorobenzonitrile |
InChI |
InChI=1S/C9H5F2NO/c1-5(13)9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3 |
InChI Key |
SRRQDBPWYXGZCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)C#N)F |
Origin of Product |
United States |
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